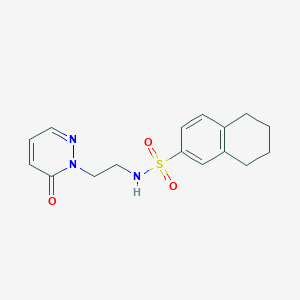
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. This compound is also known by its chemical formula, C20H22N4O3S, and is commonly referred to as OP-TN.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a suitable coupling agent.
Starting Materials
5,6,7,8-tetrahydronaphthalene-2-sulfonamide, 2-(6-oxopyridazin-1(6H)-yl)ethylamine, Coupling agent (e.g. EDC, HATU, DCC)
Reaction
To a solution of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO), add the coupling agent (1.2 equiv) and stir for 10-15 minutes., Add 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.2 equiv) to the reaction mixture and stir for 12-24 hours at room temperature., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid.
作用機序
The mechanism of action of OP-TN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of these cells and the inhibition of tumor growth.
生化学的および生理学的効果
OP-TN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. Additionally, OP-TN has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and cardiovascular disease.
実験室実験の利点と制限
One of the major advantages of using OP-TN in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer growth and proliferation. However, there are also some limitations to using OP-TN in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and its synthesis can be complex and time-consuming.
将来の方向性
There are a number of potential future directions for research on OP-TN. One area of interest is in the development of new cancer treatments based on the compound. Another potential area of research is in the study of the compound's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for other diseases. Additionally, further research is needed to fully understand the mechanism of action of OP-TN and to identify any potential side effects or limitations of its use.
科学的研究の応用
OP-TN has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that OP-TN has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-16-6-3-9-17-19(16)11-10-18-23(21,22)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-9,12,18H,1-2,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCANHLFNDZUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

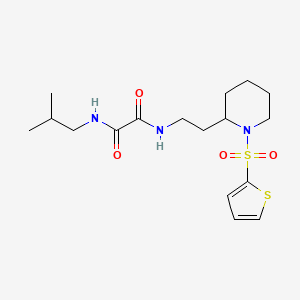
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)
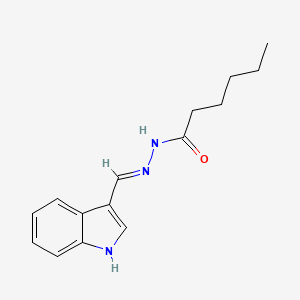
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
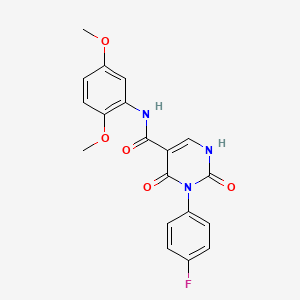
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)
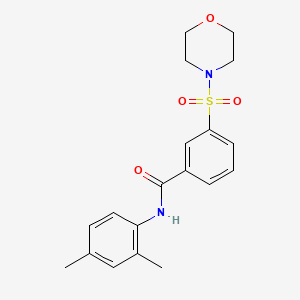
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)
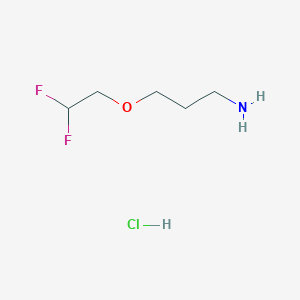
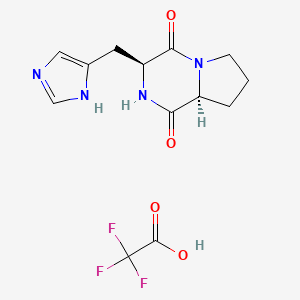
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)